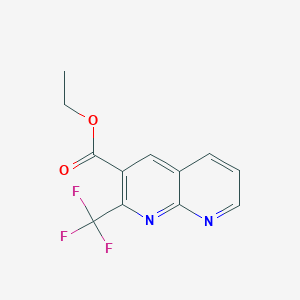

Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate

Description

Historical Context of 1,8-Naphthyridine Chemistry

The foundation of 1,8-naphthyridine chemistry traces its origins to the pioneering work of Koller and colleagues in 1927, marking the first systematic exploration of this unique heterocyclic system. This initial breakthrough established the groundwork for what would become one of the most extensively studied classes of diazanaphthalenes, with nitrogen atoms positioned in separate rings at the 1 and 8 positions. The historical significance of this discovery cannot be overstated, as it opened pathways to understanding the unique electronic and structural properties that distinguish 1,8-naphthyridines from other heterocyclic compounds.

The early decades following Koller's initial synthesis witnessed gradual development in synthetic methodologies, primarily focusing on the classical approaches such as the Skraup reaction, Doebner-Von-Miller condensation, and Friedlander synthesis. These foundational synthetic routes established the basic framework for constructing the 1,8-naphthyridine core structure, though they often required harsh reaction conditions and suffered from limited substrate scope. The historical evolution of these synthetic approaches demonstrates the persistent challenges chemists faced in accessing this valuable heterocyclic system efficiently.

The transformation of 1,8-naphthyridine chemistry from academic curiosity to practical significance began gaining momentum in the mid-20th century. The discovery of nalidixic acid in 1962 as the first 1,8-naphthyridine derivative with demonstrated antibacterial activity marked a pivotal moment in the field. This breakthrough not only validated the therapeutic potential of the scaffold but also stimulated intensive research efforts aimed at exploring structure-activity relationships and developing more potent derivatives.

The subsequent decades witnessed systematic exploration of various substitution patterns and functional group modifications, leading to the development of sophisticated derivatives such as ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate. The incorporation of trifluoromethyl groups and ester functionalities represents the culmination of decades of systematic medicinal chemistry efforts aimed at optimizing the physicochemical and biological properties of the 1,8-naphthyridine scaffold.

Significance in Heterocyclic Research

The 1,8-naphthyridine system occupies a unique position within heterocyclic chemistry due to its distinctive structural features and remarkable versatility in biological and materials applications. The significance of this heterocyclic system stems from its ability to serve as a bidentate ligand in coordination chemistry, facilitated by the flanking nitrogen centers that enable the formation of stable metal complexes. This coordination behavior has profound implications for the development of novel catalysts, molecular sensors, and optoelectronic devices.

The research significance of this compound extends beyond its individual properties to encompass its role as a representative member of a broader class of fluorinated heterocycles. The incorporation of trifluoromethyl groups introduces unique electronic properties that significantly influence the compound's reactivity, stability, and biological activity. These electron-withdrawing substituents modify the electron density distribution within the aromatic system, leading to altered chemical reactivity patterns and enhanced metabolic stability.

The heterocyclic research community has recognized 1,8-naphthyridine derivatives as versatile scaffolds capable of exhibiting diverse biological activities. Research findings demonstrate that these compounds possess antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. Furthermore, investigations have revealed their potential applications in neurological disorders such as Alzheimer's disease, multiple sclerosis, and depression, establishing them as privileged structures in medicinal chemistry research.

The synthetic accessibility of 1,8-naphthyridine derivatives has been significantly enhanced through the development of green chemistry approaches. Recent research has demonstrated the feasibility of gram-scale synthesis using environmentally benign conditions, including water-based reactions catalyzed by ionic liquids. These methodological advances represent a paradigm shift toward sustainable synthetic chemistry while maintaining high product yields and selectivity.

Discovery and Development Timeline

The development timeline of this compound reflects the broader evolution of 1,8-naphthyridine chemistry from its foundational discoveries to contemporary synthetic achievements. The chronological progression begins with Koller's seminal work in 1927, establishing the fundamental synthetic approach to the 1,8-naphthyridine core structure. This initial breakthrough provided the foundation upon which subsequent generations of chemists would build increasingly sophisticated derivatives.

The period from 1927 to 1962 witnessed gradual refinement of synthetic methodologies and growing understanding of the structural requirements for 1,8-naphthyridine formation. The discovery of nalidixic acid in 1962 marked a critical inflection point, demonstrating the practical therapeutic potential of 1,8-naphthyridine derivatives and stimulating intensive research into structure-activity relationships. This breakthrough catalyzed systematic exploration of various substitution patterns and functional group modifications.

The late 20th and early 21st centuries have been characterized by significant advances in synthetic methodology and mechanistic understanding. The development of metal-free catalytic systems, microwave-assisted reactions, and ionic liquid-mediated processes has revolutionized the accessibility of complex 1,8-naphthyridine derivatives. These methodological innovations have enabled the efficient synthesis of highly functionalized compounds such as this compound under mild, environmentally sustainable conditions.

Recent research has focused on developing green synthetic approaches that minimize environmental impact while maximizing product yield and selectivity. The implementation of water-based synthesis using choline hydroxide as a biocompatible ionic liquid catalyst represents a significant advancement in sustainable heterocyclic chemistry. These developments demonstrate the continuing evolution of 1,8-naphthyridine chemistry toward more efficient and environmentally responsible synthetic practices.

| Year | Milestone | Significance |

|---|---|---|

| 1927 | Koller's first synthesis | Foundation of 1,8-naphthyridine chemistry |

| 1962 | Nalidixic acid discovery | First therapeutic application |

| 2021 | Water-based synthesis | Green chemistry breakthrough |

| Present | Trifluoromethylated derivatives | Advanced functionalization |

Nomenclature and Classification Systems

The systematic nomenclature of this compound reflects the complexity and precision required for accurate chemical identification within the broader family of naphthyridine derivatives. According to International Union of Pure and Applied Chemistry conventions, the compound is formally named as this compound, with the Chemical Abstracts Service registry number 252959-76-5. This systematic designation precisely indicates the position of substituents and functional groups on the bicyclic naphthyridine core.

The classification of this compound within the broader framework of heterocyclic chemistry places it as a member of the diazanaphthalene family, specifically within the 1,8-naphthyridine subfamily. The numerical designation 1,8 indicates the positions of nitrogen atoms within the fused ring system, distinguishing it from other naphthyridine isomers such as 1,5-naphthyridine, 1,6-naphthyridine, and 2,6-naphthyridine. Among the six possible isomeric forms of naphthyridine, the 1,8-isomer has received the most extensive research attention due to its unique biological activities and synthetic accessibility.

The molecular descriptor C₁₂H₉F₃N₂O₂ provides essential information about the compound's elemental composition, while the molecular weight of 270.21 facilitates identification and characterization using analytical techniques such as mass spectrometry. The structural representation using Simplified Molecular Input Line Entry System notation as O=C(C1=CC2=CC=CN=C2N=C1C(F)(F)F)OCC provides a standardized format for computational chemistry applications and database searching.

The classification of this compound extends beyond simple structural designation to encompass functional and therapeutic classifications. From a functional perspective, the compound belongs to the class of fluorinated heterocycles, a category that has gained significant attention due to the unique properties imparted by fluorine substitution. The trifluoromethyl group serves as a bioisostere for various functional groups, modifying the compound's lipophilicity, metabolic stability, and biological activity.

| Classification Category | Designation | Characteristics |

|---|---|---|

| Chemical Family | 1,8-Naphthyridine | Diazanaphthalene with nitrogen at positions 1 and 8 |

| Functional Group | Trifluoromethylated ester | Contains CF₃ and ethyl ester substituents |

| Molecular Formula | C₁₂H₉F₃N₂O₂ | Molecular weight 270.21 |

| Registry Number | 252959-76-5 | Chemical Abstracts Service identifier |

Propriétés

IUPAC Name |

ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2/c1-2-19-11(18)8-6-7-4-3-5-16-10(7)17-9(8)12(13,14)15/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKMRJSFJQOOMKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2C(=C1)C=CC=N2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382190 | |

| Record name | ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252959-76-5 | |

| Record name | ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Gould-Jacobs Reaction-Based Synthesis

This method is widely used for synthesizing 1,8-naphthyridine derivatives with ester functionalities.

- Starting Materials: 6-substituted-2-aminopyridine and diethyl ethoxymethylenemalonate (EMME).

- Process: The condensation of 6-substituted-2-aminopyridine with EMME forms an intermediate diethyl-N-(6-substituted-2-pyridyl)aminomethylenemalonate.

- Cyclization: Thermal cyclization at approximately 250 °C in diphenyl ether yields ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate derivatives.

- Application: By selecting appropriate substituents on the aminopyridine, the trifluoromethyl group can be introduced at the 2-position.

This method is supported by multiple literature reports and is considered robust for preparing substituted 1,8-naphthyridines with ester groups.

Knorr and Conard-Limpach Reactions

These classical reactions provide alternative routes to 1,8-naphthyridine derivatives:

- Knorr Reaction: Involves the reaction of 6-substituted-2-aminopyridines with β-keto esters at elevated temperatures (130-140 °C) to form anilide intermediates, which upon acid-catalyzed cyclization yield 2-naphthyridinones.

- Conard-Limpach Reaction: Uses similar starting materials but targets crotonate intermediates at lower temperatures, followed by acid-catalyzed cyclization to 4-naphthyridinones.

For Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate, the Knorr reaction pathway is more relevant due to the position of substitution and ester functionality.

Hydrolysis and Esterification Steps

- Hydrolysis of precursor esters or amides is typically conducted in aqueous sodium hydroxide/ethanol solvent systems at temperatures ranging from room temperature to 100 °C (commonly 50-90 °C).

- The reaction progress is monitored by thin-layer chromatography (TLC).

- After hydrolysis, neutralization with acids such as citric acid precipitates the product acid, which can be isolated by filtration.

- Subsequent esterification or direct use of acid chlorides allows formation of the ethyl ester at the 3-position.

These steps are detailed in patent US9133188B2, which describes the preparation of related naphthyridine esters with high purity and yield.

Halide Activation and Nucleophilic Substitution

- Conversion of carboxylic acids to acid chlorides using thionyl chloride is a common activation step.

- The acid chloride intermediate is reacted with nucleophiles such as ethyl-3-(N,N-dimethylamino)acrylate in the presence of triethylamine and acetonitrile at 25-30 °C.

- The reaction mixture is carefully controlled and monitored by HPLC to ensure minimal impurities.

- Workup involves quenching in cold water, filtration, washing with organic solvents, and drying to yield the ethyl ester product.

Catalytic Hydrogenation (If Applicable)

- For derivatives requiring reduction of nitro groups to amines on the naphthyridine ring, catalytic hydrogenation using palladium on carbon under hydrogen atmosphere at 25-30 °C and pressures around 1-2 atm is employed.

- This step is critical for preparing amino-substituted intermediates that can be further functionalized to yield the target compound.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Conditions & Reagents | Outcome/Notes |

|---|---|---|---|

| 1 | Condensation (Gould-Jacobs) | 6-substituted-2-aminopyridine + EMME, 250 °C, Ph2O | Formation of dihydro-1,8-naphthyridine intermediate |

| 2 | Hydrolysis | NaOH/ethanol, 50-90 °C, monitored by TLC | Conversion to carboxylic acid intermediate |

| 3 | Acid chloride formation | Thionyl chloride, DMF solvent | Activation of acid to acid chloride |

| 4 | Nucleophilic substitution | Ethyl-3-(N,N-dimethylamino)acrylate, triethylamine, acetonitrile, 25-30 °C | Formation of ethyl ester |

| 5 | Workup and purification | Quenching in cold water, filtration, washing, drying | Isolation of pure this compound |

| 6 | Catalytic hydrogenation (optional) | Pd/C catalyst, H2 gas, 25-30 °C, 1-2 atm | Reduction of nitro groups to amines (if required) |

Research Findings and Optimization Notes

- The hydrolysis step is sensitive to temperature and solvent composition; maintaining 50-55 °C and using aqueous ethanol ensures efficient conversion without decomposition.

- Acid chloride formation with thionyl chloride requires anhydrous conditions and careful temperature control to avoid side reactions.

- The nucleophilic substitution step benefits from the use of triethylamine as a base to neutralize HCl formed and acetonitrile as a solvent to maintain solubility and reaction rate.

- Purification by recrystallization or filtration after neutralization yields high-purity product with typical yields around 65-70%.

- Catalytic hydrogenation requires inert atmosphere handling and controlled hydrogen pressure to prevent over-reduction or catalyst poisoning.

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced products.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

Chemical Properties and Structure

Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate has the molecular formula and a molecular weight of 270.21 g/mol. The compound features a trifluoromethyl group, which enhances its biological activity and solubility in organic solvents, making it a valuable scaffold for drug design .

Antimicrobial Activity

Research indicates that derivatives of 1,8-naphthyridine, including this compound, exhibit significant antimicrobial properties. These compounds have been evaluated against various resistant bacterial strains. For instance, certain derivatives have shown activity comparable to traditional antibiotics like ciprofloxacin against Staphylococcus aureus and E. coli . The introduction of the trifluoromethyl group is believed to enhance the compound's potency against these pathogens.

Anticancer Properties

This compound has been investigated for its potential anticancer activities. Studies have demonstrated that naphthyridine derivatives can inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis in cancer cells. For example, compounds derived from this scaffold have shown efficacy in targeting specific cancer pathways, thus providing a basis for further development as anticancer agents .

Antihistaminic Activity

Recent studies have focused on the antihistaminic properties of naphthyridine derivatives. This compound has been synthesized and evaluated for its ability to relax bronchial tissues in vivo. Such findings suggest its potential use in treating conditions like asthma and allergic reactions .

Synthesis and Design

The synthesis of this compound typically involves multi-step organic reactions that allow for the incorporation of the trifluoromethyl group. The design process often employs computational methods to predict the biological activity and optimize the pharmacokinetic profiles of these compounds before synthesis .

Case Study 1: Antimicrobial Evaluation

A study conducted by Todo et al. synthesized several naphthyridine derivatives and evaluated their antimicrobial properties against multidrug-resistant strains. The results indicated that specific compounds exhibited superior activity compared to standard antibiotics, highlighting the potential of this compound as a lead compound for further development .

Case Study 2: Anticancer Research

In another investigation focused on anticancer applications, researchers synthesized a series of naphthyridine derivatives and assessed their cytotoxic effects on various cancer cell lines. This compound was among those tested and showed promising results in inhibiting tumor growth through apoptosis induction .

Mécanisme D'action

The mechanism of action of Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the modulation of enzymatic activities or inhibition of specific biological pathways .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Structural and Functional Group Variations

Key structural analogs of this compound differ in substituents at positions 2, 4, 6, and 7 of the naphthyridine core. These modifications significantly influence physicochemical properties and biological activities.

Table 1: Structural Analogs and Their Substituents

| Compound Name | CAS Number | Substituents (Positions) | Molecular Weight (g/mol) |

|---|---|---|---|

| Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate | 252959-76-5 | -CF₃ (2), -COOEt (3) | 270.21 |

| Ethyl 4-hydroxy-6-methoxy-1,5-naphthyridine-3-carboxylate | 53241-92-2 | -OH (4), -OCH₃ (6) | 276.25 |

| Ethyl 2-methyl-4-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxylate | 62095-33-4 | -CH₃ (2), -Ph (4) | 294.35 |

| Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate | 944709-62-0 | -Cl (4) | 250.67 |

| Ethyl 6-iodo-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate | 1131614-54-4 | -I (6), -O (2) | 372.11 |

Key Observations :

- Trifluoromethyl group: The -CF₃ group in the target compound enhances electronegativity and metabolic stability compared to non-fluorinated analogs like ethyl 4-chloro-1,8-naphthyridine-3-carboxylate .

- Iodine substitution : Ethyl 6-iodo derivatives exhibit higher molecular weights due to iodine’s atomic mass but may face stability challenges under harsh conditions .

Comparison with Analogs :

Physicochemical Properties

Table 2: Property Comparison

| Property | Target Compound | Ethyl 4-chloro-1,8-naphthyridine-3-carboxylate | Ethyl 6-iodo-2-oxo-1,8-naphthyridine-3-carboxylate |

|---|---|---|---|

| LogP | ~2.5 (estimated) | ~1.8 | ~3.0 |

| Solubility | Low in water, high in DMSO | Moderate in polar solvents | Low in water |

| Thermal Stability | Stable up to 150°C | Decomposes above 120°C | Sensitive to light/heat |

Activité Biologique

Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and anti-inflammatory properties, along with relevant case studies and research findings.

Overview of the Compound

This compound belongs to the naphthyridine class of compounds, characterized by a trifluoromethyl group that enhances its biological activity through improved binding affinity to various molecular targets. This compound is noted for its potential applications in drug development and synthesis of bioactive molecules.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Research indicates that derivatives of naphthyridine exhibit potent antibacterial effects against a range of pathogens.

- Case Study : A study evaluated the antibacterial efficacy of various naphthyridine derivatives, including this compound. Results showed that it exhibited strong activity against both Gram-positive and Gram-negative bacteria, outperforming several standard antibiotics in specific assays .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | Staphylococcus aureus | 20 |

| This compound | Escherichia coli | 18 |

2. Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its ability to induce apoptosis in cancer cells.

- Mechanism : The compound acts by inhibiting key enzymes involved in cancer cell proliferation and survival. Studies have shown that it can induce cell cycle arrest and promote apoptosis in several cancer cell lines, including breast and prostate cancer .

- Case Study : In vitro studies indicated that this naphthyridine derivative significantly reduced cell viability in MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with IC50 values ranging from 10 to 30 µM .

| Cell Line | IC50 Value (µM) | % Cell Viability at 50 µM |

|---|---|---|

| MCF-7 | 15 | 25 |

| PC-3 | 20 | 30 |

3. Anti-inflammatory Activity

This compound has shown promising anti-inflammatory effects. It has been tested against various inflammatory models.

- Research Findings : In a study comparing anti-inflammatory agents, this compound exhibited significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6. The results indicated a reduction in edema comparable to standard anti-inflammatory drugs .

| Treatment Group | Edema Reduction (%) |

|---|---|

| This compound | 75 |

| Diclofenac Sodium (control) | 70 |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins through hydrogen bonding and hydrophobic interactions. The trifluoromethyl group enhances its lipophilicity, facilitating better membrane penetration and interaction with biological targets .

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(trifluoromethyl)-1,8-naphthyridine-3-carboxylate, and what reaction conditions are critical for yield optimization?

The compound is typically synthesized via the Gould–Jacobs reaction. Key steps include:

- Condensation of 2-aminopyridine with diethyl ethoxymethylenemalonate at 120°C to form an intermediate .

- Cyclization in diphenyl ether under reflux (250°C, 4 h) to yield ethyl 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate .

- Alkylation with substituted benzyl chlorides (e.g., p-chlorobenzyl chloride) in DMF using NaH as a base (90°C, 24 h) . Hydrolysis with NaOH in ethanol (100°C, 2 h) generates carboxylic acid derivatives for further functionalization . Yield optimization depends on precise temperature control and stoichiometric ratios of alkylating agents.

Q. Which spectroscopic techniques are most reliable for characterizing the structure of this compound?

- 1H-NMR : Key signals include the ethyl ester group (δ 1.30 ppm for CH3, δ 4.15 ppm for CH2) and aromatic protons (δ 7.0–8.8 ppm) .

- Mass spectrometry : Molecular ion peaks (e.g., m/z 366 [M+H]+) confirm molecular weight .

- FTIR : Carboxylate C=O stretching (~1700 cm⁻¹) and trifluoromethyl C-F vibrations (~1150 cm⁻¹) .

Q. What are the primary challenges in purifying this compound derivatives?

Purification often requires column chromatography with methanol:chloroform (10:40) gradients due to polar byproducts . Recrystallization from ethanol or ethyl acetate is effective for removing non-polar impurities .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the biological activity of this compound?

- In silico docking (e.g., AutoDock Vina) identifies binding affinities to targets like HPV E6/E7 oncoproteins. Substituents like the trifluoromethyl group enhance hydrophobic interactions with viral protein pockets .

- Pharmacophore modeling prioritizes derivatives with electron-withdrawing groups (e.g., -CF3) for improved activity .

Q. What strategies address regioselectivity issues during alkylation or substitution reactions on the naphthyridine core?

- Directed ortho-metalation : Use of blocking groups (e.g., -OMe) guides substitution to specific positions .

- Microwave-assisted synthesis : Reduces side reactions by accelerating kinetics, improving selectivity for the 1- and 3-positions .

Q. How do structural modifications (e.g., piperazine or morpholine substitutions) impact bioactivity?

- Piperazine derivatives : Enhance solubility and antiviral potency by forming hydrogen bonds with target enzymes (e.g., IC50 values < 1 µM for HPV inhibition) .

- Morpholine substitutions : Improve pharmacokinetic profiles by reducing metabolic degradation .

Q. What crystallographic tools are recommended for resolving ambiguities in the compound’s solid-state structure?

- SHELX suite : SHELXL refines small-molecule structures using high-resolution X-ray data. Key parameters: R-factor < 5%, twinning analysis for complex crystals .

- CCDC deposition : Cross-referencing with Cambridge Structural Database entries validates bond lengths and angles .

Q. How can contradictory biological data (e.g., varying IC50 values across studies) be systematically analyzed?

- Meta-analysis : Compare assay conditions (e.g., cell lines, incubation times). For example, HPV E6/E7 downregulation in HeLa cells vs. primary keratinocytes may explain discrepancies .

- QSAR modeling : Correlate substituent electronic properties (Hammett σ values) with activity trends to identify outliers .

Methodological Challenges & Data Interpretation

Q. What experimental controls are essential when evaluating in vivo antihistaminic or antiviral activity?

Q. How can synthetic byproducts (e.g., regioisomers) be identified and quantified?

- HPLC-MS : Reverse-phase columns (C18) with TFA-modified mobile phases resolve regioisomers (retention time differences > 0.5 min) .

- 2D NMR (COSY, NOESY) : Distinguishes regioisomers via coupling patterns and nuclear Overhauser effects .

Therapeutic Potential & Mechanisms

Q. What evidence supports the compound’s role in modulating epigenetic targets (e.g., histone deacetylases)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.